molecular formula C7H8N2O B15305921 3-Amino-4-methylpyridine-2-carbaldehyde

3-Amino-4-methylpyridine-2-carbaldehyde

Cat. No.: B15305921
M. Wt: 136.15 g/mol
InChI Key: ZJHGZIDLWBFRKX-UHFFFAOYSA-N
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Description

3-Amino-4-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and an aldehyde group at the 2-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-Amino-4-methylpyridine with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as hydrogenation, chlorination, and subsequent formylation under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups can form Schiff bases with various biomolecules, potentially altering their function. This interaction can affect enzymatic activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methylpyridine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-amino-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,8H2,1H3

InChI Key

ZJHGZIDLWBFRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C=O)N

Origin of Product

United States

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